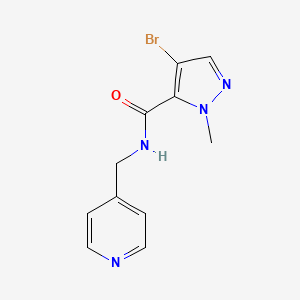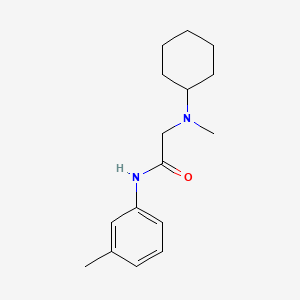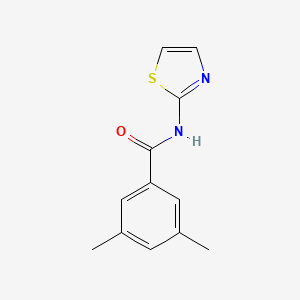
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a novel drug compound that has shown great potential in scientific research applications. This compound belongs to the family of pyrazolopyrimidines and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several key enzymes involved in various cellular processes. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in several cellular processes, including cell survival, proliferation, and differentiation. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to enhance neuronal survival and reduce neuroinflammation, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its high potency and specificity for its target enzymes. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine also has good solubility in aqueous solutions, making it easy to use in various experimental settings. However, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limitations in terms of its stability and bioavailability, which can affect its efficacy in vivo. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has limited selectivity for its target enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for the research and development of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential direction is to optimize the synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to improve its stability and bioavailability. Another potential direction is to develop more selective inhibitors of the target enzymes of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to reduce off-target effects. In addition, future research could focus on the development of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a potential therapeutic agent for specific diseases, such as cancer or neurological disorders. Finally, future research could focus on the use of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine as a tool for studying the role of its target enzymes in various cellular processes.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves a multistep process that includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to yield 4-methoxyphenyl-3-hydroxy-1,5-dimethylpyrazole. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. The synthesis of N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and proliferation, making it a potential candidate for cancer therapy. In addition, N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(4-methoxyphenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-17-14(10-15(18-11)20-9-3-8-16-20)19-12-4-6-13(21-2)7-5-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYDCMAJOPBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)


![2-benzyl-5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5709057.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5709068.png)
![N-(4-methoxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5709070.png)
![1,2,3,4,5,8,9,10,11,12-decahydrocyclohepta[b]cyclohepta[4,5]thieno[3,2-e]pyridin-13-amine](/img/structure/B5709081.png)